N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide
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Overview
Description
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide is a complex organic compound that features both an imidazole and an indole moiety. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and material science. The presence of the imidazole ring, known for its biological activity, combined with the indole structure, makes this compound a promising candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide typically involves multiple steps. One common approach is to start with the preparation of the imidazole ring, followed by the construction of the indole moiety, and finally, the coupling of these two structures.
Imidazole Synthesis: The imidazole ring can be synthesized using a condensation reaction between glyoxal and ammonia, followed by cyclization.
Indole Synthesis: The indole moiety can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The final step involves the coupling of the imidazole and indole structures through a carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers, high-throughput screening for reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, while the indole moiety can interact with hydrophobic pockets in proteins . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(1H-imidazol-1-yl)propylamine: Similar structure but lacks the indole moiety.
2,3-dimethyl-1H-indole-5-carboxamide: Similar structure but lacks the imidazole moiety.
Uniqueness
N-[3-(1H-imidazol-1-yl)propyl]-2,3-dimethyl-1H-indole-5-carboxamide is unique due to the combination of the imidazole and indole rings, which provides a distinct set of chemical and biological properties. This dual functionality allows for a broader range of interactions and applications compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C17H20N4O |
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Molecular Weight |
296.37 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylpropyl)-2,3-dimethyl-1H-indole-5-carboxamide |
InChI |
InChI=1S/C17H20N4O/c1-12-13(2)20-16-5-4-14(10-15(12)16)17(22)19-6-3-8-21-9-7-18-11-21/h4-5,7,9-11,20H,3,6,8H2,1-2H3,(H,19,22) |
InChI Key |
KFJMWVRXLITGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=C1C=C(C=C2)C(=O)NCCCN3C=CN=C3)C |
Origin of Product |
United States |
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